

Spectroscopic Profile of p-Tolyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolyl phenylacetate*

Cat. No.: B089785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-Tolyl phenylacetate** (CAS 101-94-0), a significant compound in the fragrance and flavor industries, and a valuable intermediate in organic synthesis.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **p-Tolyl phenylacetate** is C₁₅H₁₄O₂ with a molecular weight of 226.27 g/mol .^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.38–7.30	m	5H	Phenyl-H
7.15	d	2H	Tolyl-H (ortho to ester)
6.92	d	2H	Tolyl-H (meta to ester)
3.85	s	2H	-CH ₂ -
2.33	s	3H	-CH ₃

(Source:
ResearchGate)[\[4\]](#)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
170.0	C=O (Ester Carbonyl)
148.6	C-O (Tolyl)
135.3	C-CH ₃ (Tolyl)
133.6	C-CH ₂ (Phenyl)
129.8	Phenyl-CH
129.3	Tolyl-CH
128.7	Phenyl-CH
127.2	Phenyl-CH
121.1	Tolyl-CH
40.8	-CH ₂ -
20.7	-CH ₃

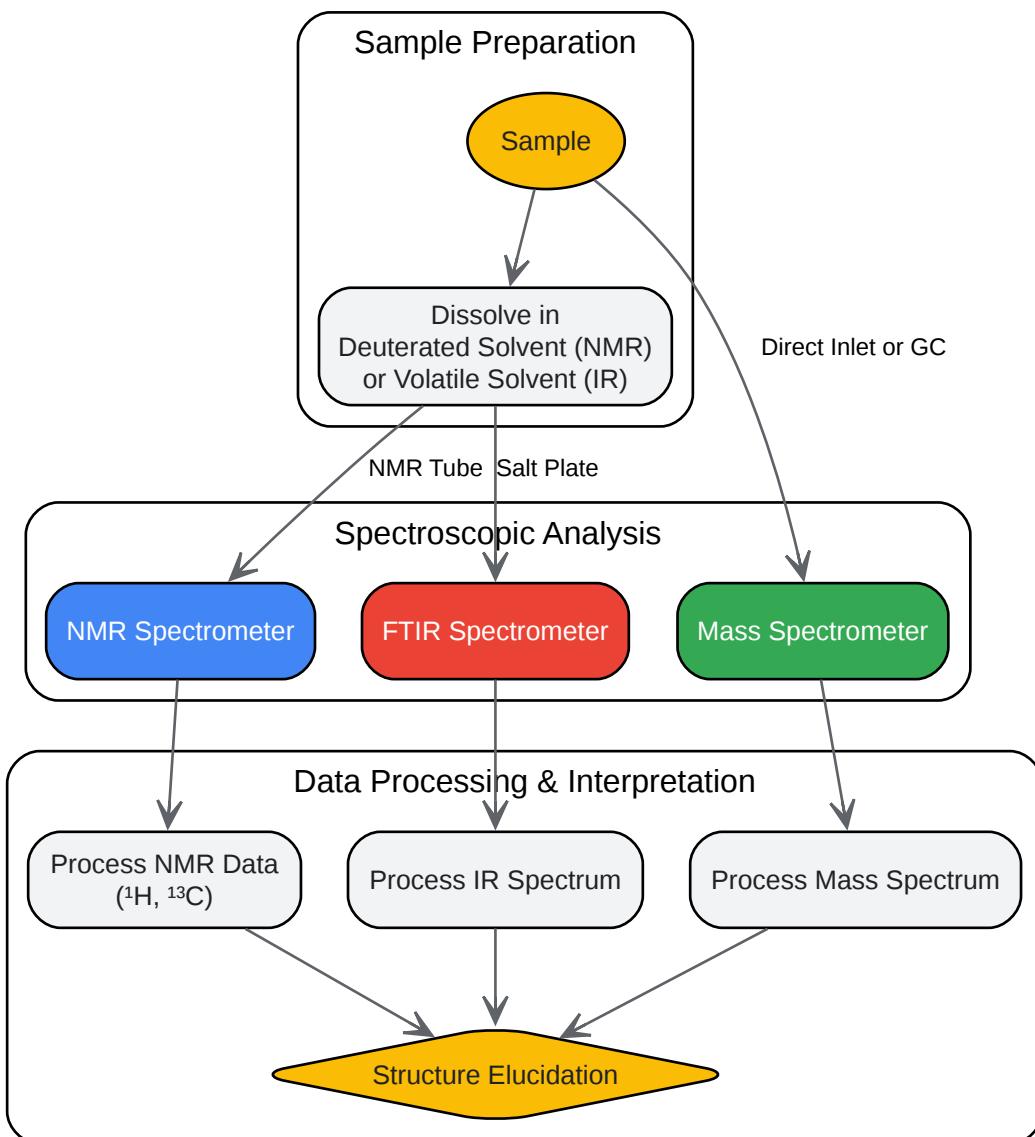
(Source: ResearchGate)[\[4\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
1742	C=O stretch (Ester)

(Source: ResearchGate)[\[5\]](#)

Mass Spectrometry (MS)


m/z	Interpretation
226	[M] ⁺ (Molecular Ion)
118	[C ₈ H ₆ O] ⁺
108	[C ₇ H ₈ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
65	[C ₅ H ₅] ⁺

(Source: PubChem)[\[3\]](#)

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **p-Tolyl phenylacetate**.

Spectroscopic Analysis Workflow for p-Tolyl Phenylacetate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
 - For ^1H NMR, dissolve approximately 5-25 mg of **p-Tolyl phenylacetate** in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3).[\[6\]](#)
 - For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[6\]](#)
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.[\[6\]](#)
 - If any particulate matter is present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[\[6\]](#)
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[6\]](#)
- Data Acquisition:
 - Place the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.[\[6\]](#)
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.[\[6\]](#)
 - For ^{13}C NMR, a greater number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.[\[6\]](#)
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **p-Tolyl phenylacetate**.

Methodology:

- Sample Preparation (Thin Solid Film Method):
 - Since **p-Tolyl phenylacetate** is a solid at room temperature, the thin solid film method is appropriate.[1][7]
 - Dissolve a small amount (approximately 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride or acetone.[7]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., KBr).[7]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers.
 - Correlate the absorption bands to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **p-Tolyl phenylacetate**.

Methodology:

- Sample Introduction:

- Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe or by using a gas chromatograph (GC) as the inlet for sample separation prior to ionization.[8]
- Ionization:
 - The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing the loss of an electron to form a radical cation (the molecular ion).[8]
- Mass Analysis:
 - The newly formed ions are accelerated into a mass analyzer.
 - The mass analyzer, often a quadrupole or a time-of-flight tube, separates the ions based on their mass-to-charge (m/z) ratio.[8][9]
- Detection:
 - A detector records the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most abundant ion is designated as the base peak with a relative intensity of 100%. [9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Tolyl phenylacetate | 101-94-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of p-Tolyl Phenylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089785#spectroscopic-data-of-p-tolyl-phenylacetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com